1H-Benzimidazole-2-sulfonic acid
Overview
Description
1H-Benzimidazole-2-sulfonic acid is a heterocyclic aromatic compound that features a benzimidazole ring fused with a sulfonic acid group at the second position. This compound is known for its significant biological and chemical properties, making it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
1H-Benzimidazole-2-sulfonic acid, also known as BISA, primarily targets the enzyme glutamate racemase (GR) . Glutamate racemase is a critical enzyme involved in bacterial cell wall biosynthesis, making it an attractive target for the development of new antibacterial drugs .
Mode of Action
BISA acts as an inhibitor of the glutamate racemase enzyme . By binding to this enzyme, it prevents the conversion of L-glutamate to D-glutamate, a crucial step in the biosynthesis of the bacterial cell wall . This disruption in cell wall synthesis can lead to bacterial cell death, thereby exhibiting its antibacterial properties .
Biochemical Pathways
The primary biochemical pathway affected by BISA is the bacterial cell wall biosynthesis pathway . By inhibiting the activity of glutamate racemase, BISA disrupts the production of D-glutamate, a key component of the peptidoglycan layer of the bacterial cell wall . This disruption can lead to cell wall instability and ultimately, bacterial cell death .
Result of Action
The primary result of BISA’s action is the inhibition of bacterial growth . By inhibiting the activity of glutamate racemase, BISA disrupts the synthesis of the bacterial cell wall, leading to cell wall instability and ultimately, bacterial cell death . This makes BISA a promising candidate for the development of new antibacterial drugs .
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole-2-sulfonic acid interacts with various enzymes and proteins, particularly glutamate racemase . Glutamate racemase is an enzyme involved in the biosynthesis of the bacterial cell wall, and inhibition of this enzyme can lead to antibacterial effects .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a glutamate racemase inhibitor . By inhibiting this enzyme, it can disrupt the normal function of bacterial cells, leading to their death and providing a potential mechanism for antibacterial drug development .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of the glutamate racemase enzyme, thereby inhibiting its function . This inhibition disrupts the biosynthesis of the bacterial cell wall, leading to cell death .
Temporal Effects in Laboratory Settings
Given its role as a glutamate racemase inhibitor, it is likely that its effects would be observed shortly after administration and would persist as long as the compound remains active in the system .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the biosynthesis of the bacterial cell wall . It interacts with the enzyme glutamate racemase, which plays a crucial role in this pathway .
Preparation Methods
1H-Benzimidazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . Another method includes the use of potassium permanganate in a sodium hydroxide solution, followed by acidification with hydrochloric acid to precipitate the product . Industrial production methods often employ these reactions due to their efficiency and yield.
Chemical Reactions Analysis
1H-Benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various benzimidazole derivatives.
Medicine: Its derivatives have shown promise in antiparasitic and antioxidant activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-2-thiol: Similar in structure but contains a thiol group instead of a sulfonic acid group.
1H-Benzimidazole-2-carboxylic acid: Contains a carboxylic acid group at the second position.
1H-Benzimidazole-2-yl hydrazones: These compounds have shown combined antiparasitic and antioxidant activities.
The uniqueness of this compound lies in its sulfonic acid group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1H-benzimidazole-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXQTTKUYBEZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364463 | |
Record name | 1H-Benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660341 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40828-54-4 | |
Record name | 1H-Benzimidazole-2-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40828-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-2-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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